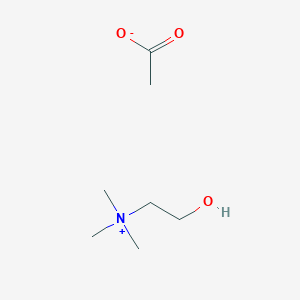

Cholinacetat

Übersicht

Beschreibung

Acetylcholin ist eine organische Verbindung, die als Neurotransmitter sowohl im zentralen als auch im peripheren Nervensystem fungiert. Es ist ein Ester von Essigsäure und Cholin und spielt eine entscheidende Rolle bei der Übertragung von Nervenimpulsen über Synapsen. Acetylcholin ist der primäre Neurotransmitter des parasympathischen Nervensystems, das für die Kontraktion der glatten Muskulatur, die Erweiterung der Blutgefäße, die Steigerung der Körpersekretion und die Verlangsamung der Herzfrequenz verantwortlich ist .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Acetylcholin wird aus Cholin und Acetyl- Coenzym A unter Einwirkung des Enzyms Cholinacetyltransferase synthetisiert. Diese Reaktion findet im Zytoplasma der Nervenendigungen statt. Die Reaktion lässt sich wie folgt zusammenfassen:

Cholin+Acetyl-CoA→Acetylcholin+CoA

Die Reaktionsbedingungen beinhalten typischerweise einen physiologischen pH-Wert und eine physiologische Temperatur, da die Reaktion auf natürliche Weise im Körper stattfindet .

Industrielle Produktionsmethoden: Die industrielle Produktion von Acetylcholin ist aufgrund seines schnellen Abbaus durch Acetylcholinesterase nicht üblich. Für Forschungszwecke kann Acetylcholin im Labor mit chemischen Methoden synthetisiert werden, die den natürlichen enzymatischen Prozess nachahmen. Dies beinhaltet die Verwendung von Cholinchlorid und Essigsäureanhydrid unter kontrollierten Bedingungen, um Acetylcholin zu produzieren .

Wissenschaftliche Forschungsanwendungen

Acetylcholin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung zur Untersuchung der Esterhydrolyse und enzymatischer Reaktionen verwendet.

Biologie: Unverzichtbar für die Untersuchung der Neurotransmission und synaptischen Funktion.

Medizin: Untersucht wegen seiner Rolle bei neurologischen Erkrankungen wie Alzheimer und Parkinson. {_svg_5}

Industrie: Begrenzte industrielle Anwendungen aufgrund seiner Instabilität, aber es wird bei der Herstellung bestimmter Arzneimittel und Forschungschemikalien eingesetzt

5. Wirkmechanismus

Acetylcholin übt seine Wirkung aus, indem es an bestimmte Rezeptoren auf der Oberfläche von Zielzellen bindet. Es gibt zwei Haupttypen von Acetylcholinrezeptoren: nikotinische und muskarinische Rezeptoren.

Nikotinische Rezeptoren: Dies sind ligandengesteuerte Ionenkanäle, die bei Aktivierung durch Acetylcholin den Einstrom von Natriumionen ermöglichen, was zu einer Depolarisation und Muskelkontraktion führt.

Muskarinische Rezeptoren: Dies sind G-Protein-gekoppelte Rezeptoren, die verschiedene physiologische Reaktionen vermitteln, darunter die Kontraktion der glatten Muskulatur, die Drüsensekretion und die Modulation der Herzfrequenz

Ähnliche Verbindungen:

Cholin: Eine Vorstufe von Acetylcholin, beteiligt an der Synthese von Phosphatidylcholin und Sphingomyelin.

Phosphatidylcholin: Ein Hauptbestandteil biologischer Membranen, der auch an der Acetylcholinsynthese beteiligt ist.

Muskarin: Ein natürliches Alkaloid mit einer Struktur ähnlich der von Acetylcholin, das in bestimmten Pilzen vorkommt und auf muskarinische Rezeptoren wirkt .

Einzigartigkeit von Acetylcholin: Acetylcholin ist einzigartig aufgrund seiner doppelten Rolle als Neurotransmitter sowohl im zentralen als auch im peripheren Nervensystem. Seine Fähigkeit, sowohl auf nikotinische als auch auf muskarinische Rezeptoren zu wirken, ermöglicht es ihm, eine Vielzahl von physiologischen Funktionen zu vermitteln, von der Muskelkontraktion bis zur Modulation der Herzfrequenz und der Drüsensekretion .

Wirkmechanismus

Target of Action

Cholin acetate, also known as acetylcholine, primarily targets two classes of receptors: nicotinic acetylcholine receptors and muscarinic acetylcholine receptors . These receptors are found in various parts of the body, including the central nervous system, neuromuscular junctions, autonomic ganglia, and parasympathetic effector junctions .

Mode of Action

Cholin acetate interacts with its targets by binding to these receptors and activating them . When cholin acetate binds to nicotinic receptors, it allows skeletal muscle to contract and causes the release of adrenaline and norepinephrine from the adrenal glands . When it binds to muscarinic receptors, it can have various effects depending on the specific subtype of the receptor .

Biochemical Pathways

Cholin acetate is synthesized from acetyl coenzyme A (acetyl CoA) and choline via the enzyme choline acetyltransferase . This synthesis is the rate-limiting step in the pathway . After synthesis, cholin acetate is packaged into small vesicles for storage in the terminal via the vesicular acetylcholine transporter . Once released into the synapse, cholin acetate is broken down by an enzyme called acetylcholinesterase into choline and acetate . These products are then reabsorbed and recycled for the transmission of another chemical message .

Result of Action

The binding and activation of receptors by cholin acetate result in various molecular and cellular effects. For instance, the activation of nicotinic acetylcholine receptors on skeletal muscle cells excites the muscle cells and causes them to contract . In the central nervous system, cholin acetate plays a significant role in neuroimmune communication, transmitting information regarding the peripheral immune status to the central nervous system and vice versa .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cholin acetate. For example, cholin acetate has been found to be a desirable solvent for the enzymatic production of biodiesel due to its less viscous, biodegradable nature, and high lipase compatibility . Furthermore, cholin acetate’s action can be influenced by the choline content of the foods being digested, as choline readily crosses the blood-brain barrier and these plasma changes can produce parallel changes in brain choline levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetylcholine is synthesized from choline and acetyl coenzyme A through the action of the enzyme choline acetyltransferase. This reaction occurs in the cytoplasm of nerve terminals. The reaction can be summarized as follows:

Choline+Acetyl-CoA→Acetylcholine+CoA

The reaction conditions typically involve a physiological pH and temperature, as it occurs naturally within the body .

Industrial Production Methods: Industrial production of acetylcholine is not common due to its rapid degradation by acetylcholinesterase. for research purposes, acetylcholine can be synthesized in the laboratory using chemical methods that mimic the natural enzymatic process. This involves the use of choline chloride and acetic anhydride under controlled conditions to produce acetylcholine .

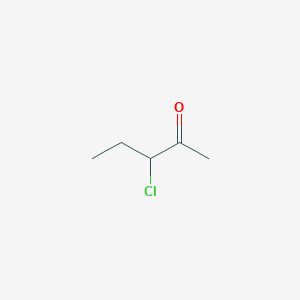

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acetylcholin unterliegt Hydrolyse-, Oxidations- und Substitutionsreaktionen. Die wichtigste Reaktion ist seine Hydrolyse durch das Enzym Acetylcholinesterase, das es in Cholin und Essigsäure zerlegt:

Acetylcholin+H2O→Choline+Acetic Acid

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Acetylcholinesterase bei physiologischem pH-Wert und Temperatur.

Oxidation: Kann durch starke Oxidationsmittel oxidiert werden, obwohl dies in biologischen Systemen weniger häufig vorkommt.

Substitution: Umfasst den Austausch der Acetylgruppe durch andere Acylgruppen unter bestimmten Bedingungen.

Hauptprodukte:

Hydrolyse: Produziert Cholin und Essigsäure.

Oxidation: Produziert verschiedene oxidierte Derivate, abhängig vom verwendeten Oxidationsmittel.

Substitution: Produziert substituierte Acetylcholinderivate.

Vergleich Mit ähnlichen Verbindungen

Choline: A precursor to acetylcholine, involved in the synthesis of phosphatidylcholine and sphingomyelin.

Phosphatidylcholine: A major component of biological membranes, also involved in acetylcholine synthesis.

Muscarine: A natural alkaloid with a structure similar to acetylcholine, found in certain mushrooms and acts on muscarinic receptors .

Uniqueness of Acetylcholine: Acetylcholine is unique due to its dual role as a neurotransmitter in both the central and peripheral nervous systems. Its ability to act on both nicotinic and muscarinic receptors allows it to mediate a wide range of physiological functions, from muscle contraction to modulation of heart rate and glandular secretion .

Eigenschaften

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

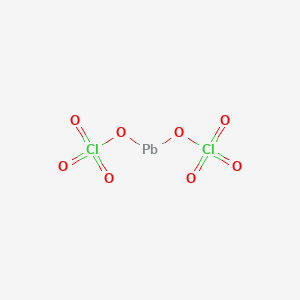

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 | |

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

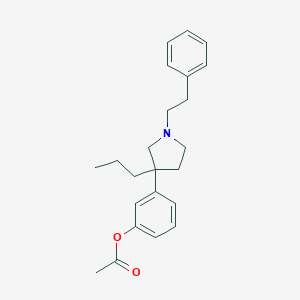

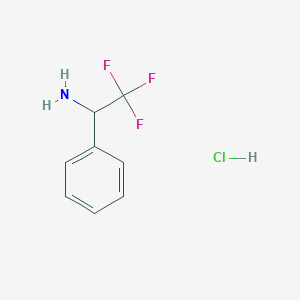

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

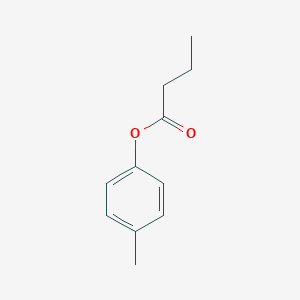

Feasible Synthetic Routes

Q1: How is choline acetate utilized in studying acetylcholine detection methods?

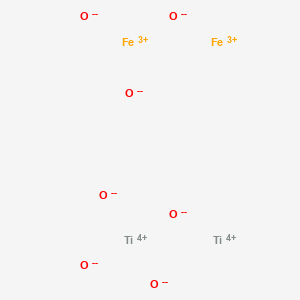

A1: Choline acetate serves as a suitable analyte representing acetylcholine in electrochemical sensing research. In the study by [], choline acetate solutions of varying concentrations were employed to evaluate the electrocatalytic activity of Zn-doped TiO2 powder. The researchers observed oxidation reactions between choline acetate and the Zn-doped TiO2 using cyclic voltammetry. This suggests that the material could potentially be used to develop non-enzymatic electrochemical sensors for acetylcholine, a crucial neurotransmitter [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)

amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)